molecular formula C19H17NO4 B1222047 N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-2-benzofurancarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-2-benzofurancarboxamide

Cat. No. B1222047
M. Wt: 323.3 g/mol
InChI Key: BHQANQKXHBAXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-2-benzofurancarboxamide is a member of benzodioxoles.

Scientific Research Applications

Virtual Screening in Cancer Research

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-2-benzofurancarboxamide was identified through virtual screening targeting the urokinase receptor. It showed potential in inhibiting breast cancer cell invasion, migration, and adhesion, as well as blocking angiogenesis. This compound also demonstrated apoptosis-inducing properties in cancer cells, making it a promising candidate for breast cancer treatment research (Wang et al., 2011).

Insecticidal Activity

A study explored the synthesis of analogues of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-2-benzofurancarboxamide with various benzoheterocyclic groups to assess their insecticidal activity. Some analogues demonstrated high insecticidal activities, suggesting potential applications in pest management (Sawada et al., 2003).

Antiproliferative and Proapoptotic Effects on Glioma Cells

This compound was found to exhibit significant antiproliferative and proapoptotic actions on glioma cells, surpassing the cytotoxicity of certain established anticancer drugs. Its mechanism involves apoptosis induction and DNA damage, indicating potential as an antiglioma drug (Finiuk et al., 2019).

Herbicidal Applications

Research has indicated that N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-2-benzofurancarboxamide and its derivatives can serve as effective herbicides. Some derivatives showed significant herbicidal activity against monocotyledonous grasses, making them suitable for agricultural applications (Ding et al., 2017).

Antimicrobial and Antioxidant Activities

This compound has been implicated in studies investigating antimicrobial and antioxidant properties. Analogues were synthesized and evaluated for their effectiveness against various microbial strains, showing promising results (Sethi et al., 2016).

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-2-benzofurancarboxamide

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C19H17NO4/c1-11-3-5-15-14(7-11)12(2)18(24-15)19(21)20-9-13-4-6-16-17(8-13)23-10-22-16/h3-8H,9-10H2,1-2H3,(H,20,21)

InChI Key

BHQANQKXHBAXHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-2-benzofurancarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-2-benzofurancarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-2-benzofurancarboxamide
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-2-benzofurancarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-2-benzofurancarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dimethyl-2-benzofurancarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.